![molecular formula C16H13N3 B14406379 7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole CAS No. 88368-30-3](/img/structure/B14406379.png)
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole is a complex organic compound characterized by its unique bicyclic structure It contains a pyrimido[5,4-c]carbazole core with two methyl groups attached at the 7th and 10th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrimido[5,4-c]carbazole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce partially or fully reduced analogs.
Wissenschaftliche Forschungsanwendungen
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[5,4-d]pyrimidine: Another bicyclic compound with similar structural features.
Carbazole: A simpler analog without the pyrimidine ring.
7-Methyl-7H-pyrimido[5,4-c]carbazole: A closely related compound with only one methyl group.
Uniqueness
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to its analogs.
Eigenschaften
CAS-Nummer |
88368-30-3 |
|---|---|
Molekularformel |
C16H13N3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
7,10-dimethylpyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C16H13N3/c1-10-3-5-13-12(7-10)15-14(19(13)2)6-4-11-8-17-9-18-16(11)15/h3-9H,1-2H3 |
InChI-Schlüssel |
HHMBZDVDWAXHHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2C4=NC=NC=C4C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


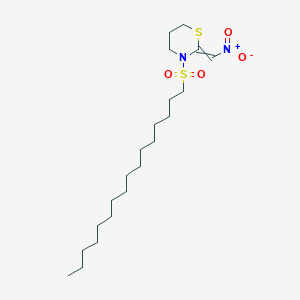
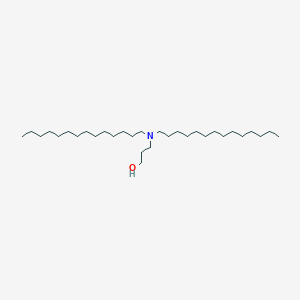


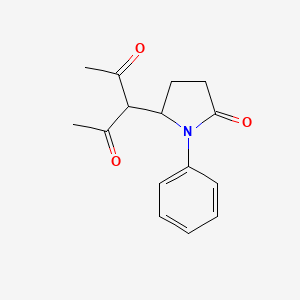
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
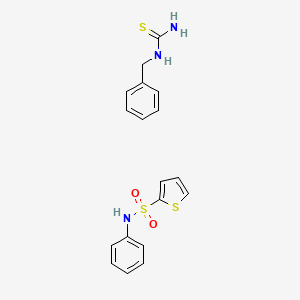
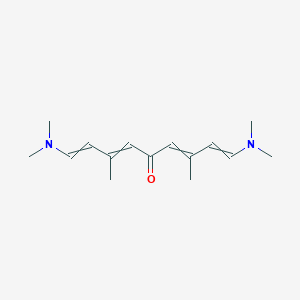
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
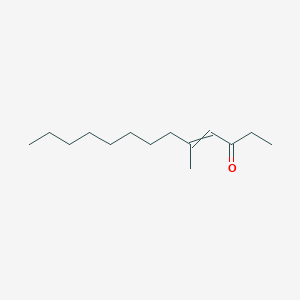
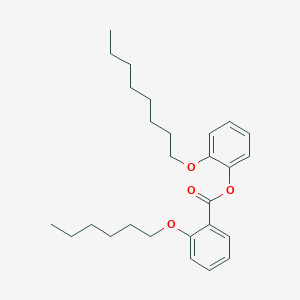

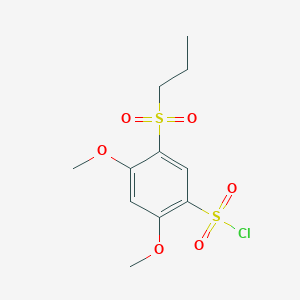
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
